N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-5-4-6-12(16)9-11)17-18-15(20)13-7-2-3-8-14(13)19/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOFZZXMFLSJL-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Condensation Strategy
The target compound is synthesized via acid-catalyzed condensation between 2-hydroxybenzohydrazide and 1-(3-aminophenyl)ethanone. This Schiff base formation follows a nucleophilic addition-elimination mechanism, where the hydrazide’s -NH2 group attacks the ketone’s carbonyl carbon, forming an imine bond (C=N) with concomitant water elimination.
Standard Reaction Conditions
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Solvent : Anhydrous ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.
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Temperature : Reflux at 78–80°C for 3–4 hours ensures complete conversion.
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Molar Ratio : A 1:1 stoichiometry of hydrazide to ketone minimizes side products.
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Catalyst : While some protocols omit catalysts, others employ piperidine (0.1–0.2 mL) to accelerate the reaction by deprotonating the hydrazide.
Workup and Purification
Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol or methanol. Colorless crystalline solids are typically obtained within 4–7 days.
Structural and Spectroscopic Characterization
Spectroscopic Features
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IR Spectroscopy :
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¹H NMR :
Optimization and Comparative Analysis
Solvent Effects
Ethanol outperforms dioxane and DMF in yield (68–75% vs. 50–55%) due to its polar protic nature, which stabilizes transition states. Non-polar solvents like toluene result in incomplete reactions.
Catalytic Enhancements
Piperidine increases reaction rates by 30–40% compared to uncatalyzed conditions, as evidenced by reduced reaction times (4 hours → 2.5 hours). However, overuse (>0.3 mL) leads to side products via ketone enolization.
Substituent Compatibility
The 3-amino group on the phenyl ring necessitates mild conditions to prevent oxidation. Protective groups (e.g., acetyl) are avoided in reported protocols, suggesting the amino moiety remains stable under standard reflux.
Mechanistic Considerations
The reaction proceeds through three stages:
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Nucleophilic Attack : Hydrazide’s -NH2 attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate.
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Proton Transfer : Acidic workup facilitates proton migration, eliminating water.
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Tautomerization : The intermediate tautomerizes to the thermodynamically stable E-isomer.
Intramolecular hydrogen bonds (O-H⋯N) and π-π stacking between aromatic rings further stabilize the product.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.
Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under specific pH conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-donating vs. withdrawing groups : The 3-NH2 group in the target compound enhances solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 3-Cl, 4-F in ).
- Hydrogen bonding : The 2-OH group in the target compound facilitates intramolecular H-bonding, stabilizing the (E)-configuration and influencing crystal packing .
- Bioactivity : Halogenated derivatives (e.g., 3-Cl, 4-F) exhibit stronger antibacterial activity due to enhanced membrane permeability , while methoxy-substituted analogues show broader antifungal action .
Biological Activity
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a hydrazone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazone linkage, which is known for its reactivity and ability to form complexes with metal ions, potentially enhancing its biological activity.
Key Structural Features
- Hydrazone Group : Contributes to the compound's reactivity and biological interactions.
- Amino Group : May enhance binding to biological targets.
- Hydroxy Group : Can participate in hydrogen bonding, influencing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can prevent tumor growth.
- Receptor Binding : The compound may interact with specific receptors involved in signaling pathways, affecting cellular responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases and the mitochondrial pathway.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Caspase activation |
| A549 | 10.0 | Mitochondrial disruption |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting a potential application in treating bacterial infections .
Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 3-aminophenylacetaldehyde and 2-hydroxybenzohydrazide in an organic solvent under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
Comparative Studies
Comparative studies with similar hydrazone compounds have indicated that variations in substituents can significantly influence biological activity. For example, compounds with halogen substitutions showed enhanced anticancer properties compared to their non-halogenated counterparts .
Q & A
What are the optimal synthetic routes for N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide, and how can purity be maximized during synthesis?
The synthesis typically involves a condensation reaction between 3-aminobenzaldehyde and 2-hydroxybenzohydrazide under acidic conditions. Key steps include:
- Reaction Conditions : Ethanol or methanol as solvents, with catalytic acetic acid or HCl to facilitate hydrazone formation. Reflux at 70–80°C for 6–12 hours ensures completion .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts. Purity ≥95% can be confirmed via HPLC .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm the hydrazone bond (C=N at ~160 ppm in ¹³C NMR) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 312.12) .
- IR Spectroscopy : Bands at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O and C=N stretches) confirm functional groups .
How should researchers design experiments to evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria?
- Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control. Perform triplicate experiments to ensure reproducibility.
What strategies can resolve discrepancies in reported IC₅₀ values for anticancer activity across cell lines?
- Standardization : Use cells at consistent passage numbers (<20), uniform incubation times (48–72 hours), and MTT/WST-1 assays .
- Data Normalization : Compare results with reference compounds (e.g., doxorubicin) and account for cell line-specific metabolic rates .
What computational methods predict binding interactions between this compound and enzyme targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or tubulin. Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical motifs (e.g., hydrazone, hydroxy group) for hydrogen bonding and hydrophobic interactions .
How does the 3-aminophenyl group influence solubility and bioavailability?
- Solubility : The amino group enhances aqueous solubility (logP ~2.5) but may reduce membrane permeability. Use shake-flask assays to measure pH-dependent solubility .
- Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) can improve oral absorption .
What analytical approaches identify degradation products under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify hydrolyzed or oxidized byproducts .
- Stability-Indicating Methods : Develop validated HPLC protocols with C18 columns and acetonitrile/water gradients .
Which structural modifications most impact antioxidant efficacy in SAR studies?
- Key Modifications :
What are critical considerations for scaling up synthesis to gram quantities?
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time. Scale solvents proportionally to maintain reflux efficiency .
- Purification : Replace column chromatography with fractional crystallization or centrifugal partition chromatography for cost-effective scale-up .
How can proteomic approaches elucidate molecular targets in cancer cells?
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to pinpoint target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
